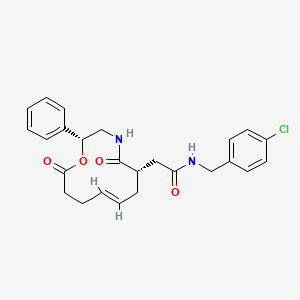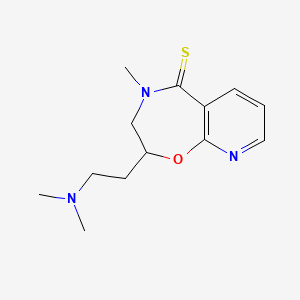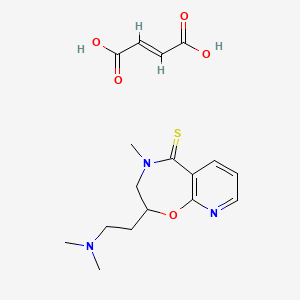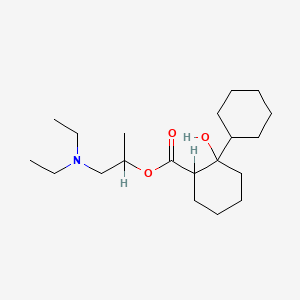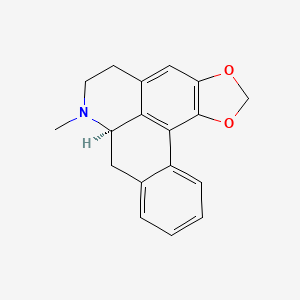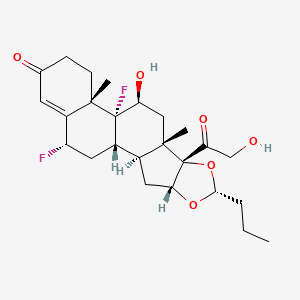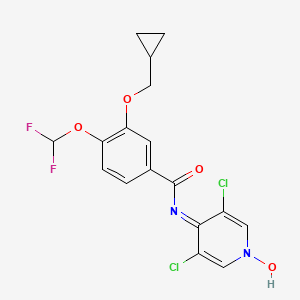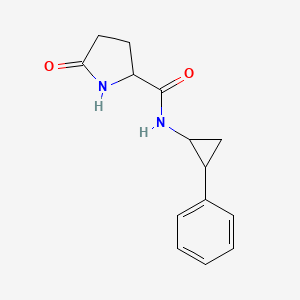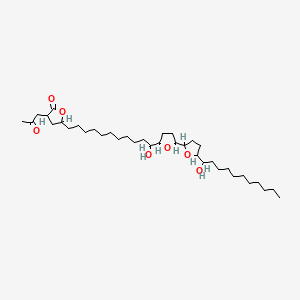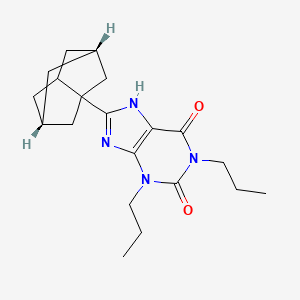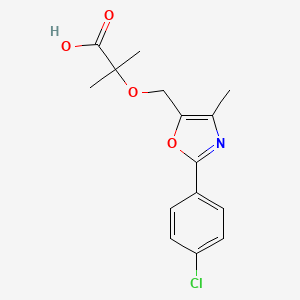
罗替加肽
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Rotigaptide interacts with connexins, preferentially connexin 43 (Cx43) . It has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .
Cellular Effects
Rotigaptide has been shown to have a positive effect on cell-to-cell communication during physiological conditions and conditions with metabolic stress . It has also been shown to reduce cytokine-induced apoptosis in human islets .
Molecular Mechanism
The exact mechanism of action of Rotigaptide is not completely understood. It is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells .
Temporal Effects in Laboratory Settings
Rotigaptide has been shown to produce a small increase in cell-to-cell coupling during physiological conditions and a larger increase during conditions with metabolic stress . It has also been shown to prevent the loss of Cx43 protein expression in neonatal cardiomyocytes .
Dosage Effects in Animal Models
In animal models, Rotigaptide has been shown to prevent ovariectomy-induced bone loss . In another study, it was found that Rotigaptide treatment in mice and rats did not result in toxicity in either species .
Metabolic Pathways
It is known that it interacts with connexins, specifically connexin 43 (Cx43), and influences their phosphorylation state .
Subcellular Localization
Given its interaction with connexins, it is likely localized at the cell membrane where these proteins are typically found .
准备方法
合成路线和反应条件: 罗替加肽通过固相肽合成合成,这是一种常用的肽生产方法 . 合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺和羟基苯并三唑,以促进肽键的形成 . 使用三氟乙酸去除保护基,并将最终产物从树脂上裂解并通过高效液相色谱纯化 .
工业生产方法: 罗替加肽的工业生产遵循类似的合成路线,但规模更大。 通常采用自动化肽合成器以提高效率和重现性 . 纯化过程使用制备型高效液相色谱进行放大,并将最终产物冻干以获得稳定的粉末形式 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJRASPBQLDRRY-TWTQBQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355151-12-1 | |
| Record name | Rotigaptide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rotigaptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13067 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROTIGAPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


